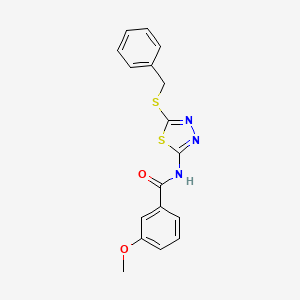

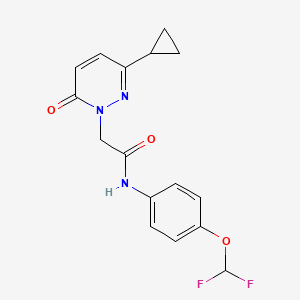

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Benzylthio)-1H-tetrazole” is an organic compound used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Synthesis Analysis

The synthesis of “5-(benzylthio)-1,3,4-thiadiazol-2-amine” derivatives has been carried out effectively with the use of ultrasound . The reactions can be carried out from thiosemicarbazide and carbon disulfide .

Chemical Reactions Analysis

The reactions of “5-(benzylthio)-1,3,4-thiadiazol-2-amine” derivatives have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzylthio)-1H-tetrazole” include a melting point of 133 °C and it is insoluble in water . It has a molecular weight of 192.24 .

科学的研究の応用

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) delves into the synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, including structures similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide. These compounds exhibit promising properties for photodynamic therapy applications due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, showing significant inhibitory action against various strains of bacteria and fungi. This research highlights the potential therapeutic intervention for microbial diseases facilitated by compounds similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Sedative-Hypnotic Activities

Faizi et al. (2017) investigated a new series of 4-thiazolidinone derivatives as anticonvulsant agents, demonstrating considerable activity in electroshock and pentylenetetrazole-induced convulsion tests. One compound, in particular, showed significant sedative-hypnotic activity without impairing learning and memory, indicating the potential of these compounds for further development as pharmacological agents (Faizi et al., 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as 5-(benzylthio)-1h-tetrazole, are known to be used as activators in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets to form highly reactive intermediates . These intermediates could then participate in further reactions, leading to changes in the biochemical environment.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process involving the control of metabolite flux to ensure that the output of the pathways meets biological demand

Pharmacokinetics

Pharmacokinetic principles are fundamental to understanding how a drug behaves in the body, including its bioavailability

Result of Action

It is known that similar compounds can form highly reactive intermediates that participate in further reactions . These reactions could potentially lead to changes at the molecular and cellular levels.

特性

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-14-9-5-8-13(10-14)15(21)18-16-19-20-17(24-16)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRUDTJFUDRQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

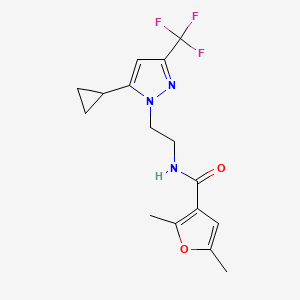

![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2918112.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2918114.png)

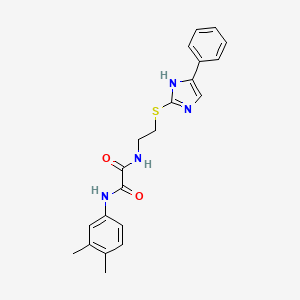

![4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2918116.png)

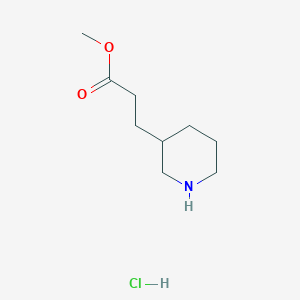

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)